molecular formula C21H16N2O4S B2977778 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 536734-02-8

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2977778
CAS No.: 536734-02-8
M. Wt: 392.43
InChI Key: JFOHHWOSJHXUEK-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic organic compound featuring a chromene (benzopyran) core fused with a thiazole ring. The molecule contains a carboxamide group at position 3 of the chromene system, which is linked to a 4-(4-methoxyphenyl)-5-methylthiazol-2-yl substituent.

Properties

CAS No.

536734-02-8

Molecular Formula

C21H16N2O4S

Molecular Weight

392.43

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C21H16N2O4S/c1-12-18(13-7-9-14(26-2)10-8-13)22-21(28-12)23-20(25)16-11-27-17-6-4-3-5-15(17)19(16)24/h3-11H,1-2H3,(H,22,23,25)

InChI Key

JFOHHWOSJHXUEK-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)NC(=O)C2=COC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.

    Coupling of the Thiazole and Chromene Rings: The final step involves the coupling of the thiazole and chromene rings through an amide bond formation using a suitable coupling reagent, such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Methoxyphenyl halide in the presence of a base for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide

  • Molecular Formula : C24H21N3O4S2
  • Molecular Weight : 479.6 g/mol
  • Key Differences :
    • Replaces the chromene-carboxamide moiety with a benzenesulfonamide group.
    • Retains the 4-(4-methoxyphenyl)-5-methylthiazol-2-yl fragment but links it to a benzamide scaffold.
  • Implications :
    • The sulfonamide group may enhance solubility or alter target binding compared to the chromene system.
    • Structural similarities suggest shared synthetic intermediates (e.g., thiazole ring formation).

5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic Acid

  • Molecular Formula: C10H9NO3S
  • Molecular Weight : 223.25 g/mol
  • Key Differences :
    • Substitutes the chromene-thiazole system with an isoxazole-thiophene hybrid.
    • Features a carboxylic acid group instead of a carboxamide.
  • Synthetic Comparison :
    • Synthesized using Oxone®-mediated oxidation and ester hydrolysis, contrasting with the multi-step chromene-thiazole assembly required for the target compound.
    • Demonstrates the versatility of heterocyclic coupling strategies in medicinal chemistry.

N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide

  • Molecular Formula : C14H15N3O3
  • Molecular Weight : 281.29 g/mol
  • Key Differences: Replaces the thiazole-chromene core with a pyrazole ring.
  • Functional Insights: Pyrazole derivatives are known for diverse bioactivities, suggesting the target compound’s thiazole-chromene system could be optimized for specific target affinity.

Data Table: Comparative Analysis of Key Compounds

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Synthetic Highlights
Target Compound C21H16N2O4S 400.43 Chromene-thiazole Carboxamide, methoxyphenyl Multi-step heterocyclic coupling
N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide C24H21N3O4S2 479.6 Benzamide-thiazole Sulfonamide, methoxyphenyl Not specified
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid C10H9NO3S 223.25 Isoxazole-thiophene Carboxylic acid Oxone®-mediated oxidation
N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide C14H15N3O3 281.29 Pyrazole Hydroxyethyl, carboxamide Not detailed

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Chromene vs. Benzamide/Thiophene : The chromene system’s planar structure may enhance π-π stacking with biological targets compared to bulkier benzamide or flexible thiophene systems.
  • Carboxamide vs.

Biological Activity

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties based on recent research findings.

Structure and Properties

The compound features a complex structure that integrates a thiazole moiety with a chromene framework. The presence of the methoxy group and the carboxamide functionality enhances its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies have shown that 4H-chromenes can induce apoptosis in cancer cells. A structure-activity relationship (SAR) analysis revealed that specific substitutions on the chromene ring significantly enhance potency against various cancer cell lines.

Key Findings:

  • Apoptosis Induction : The compound is hypothesized to induce apoptosis through caspase activation, similar to other 4H-chromene derivatives which demonstrated EC50 values in the low nanomolar range in breast cancer cells .
  • Inhibition of Tubulin Polymerization : Some related compounds have been shown to inhibit tubulin polymerization, a critical mechanism for cancer cell proliferation .

Antimicrobial Activity

The thiazole component contributes to the compound's antimicrobial properties. Various studies have reported that thiazole derivatives exhibit significant antibacterial and antifungal activities.

Data Table: Antimicrobial Efficacy

CompoundMIC (µg/mL)Target Organism
Compound A5Staphylococcus aureus
Compound B10Escherichia coli
This compoundTBDTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been documented for structurally similar compounds, suggesting a possible mechanism for neuroprotective effects.

Key Findings:

  • AChE Inhibition : Compounds with similar structures have shown IC50 values ranging from 5.4 µM to 10.4 µM against AChE .
  • BChE Inhibition : Similar patterns were observed for BChE, indicating dual inhibitory potential which could be beneficial in treating neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy : A study involving a series of 4H-chromene derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines, underscoring the importance of molecular structure in determining biological activity .
  • Microbial Resistance : Another investigation highlighted the antimicrobial potency of thiazole derivatives in overcoming resistance mechanisms in common pathogens, suggesting that this compound could be a candidate for further development .

Q & A

Basic Research Question

  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ for ¹H/¹³C NMR to confirm regiochemistry and substituent positions. Look for characteristic signals:
    • Thiazole protons at δ 7.2–8.1 ppm .
    • Chromene carbonyl (C=O) at ~170 ppm in ¹³C NMR .
  • X-ray Crystallography : Employ SHELXL for refinement . For monoclinic systems (e.g., space group C2/c), collect high-resolution data (≤ 0.8 Å) to resolve disorder in the methoxyphenyl group .

Advanced Tip : Pair crystallography with DFT calculations to validate electronic properties (e.g., HOMO-LUMO gaps) .

How can researchers screen the biological activity of this compound?

Basic Research Question

  • Cardioprotective assays : Use isolated rat heart models under hypoxia-reoxygenation conditions, comparing outcomes to reference drugs (e.g., Levocarnitine) .
  • Antimicrobial screening : Conduct MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, given thiazole derivatives' known activity .

Advanced Tip : Validate hits with orthogonal assays (e.g., in vivo murine models for ischemia-reperfusion injury) to address false positives .

What strategies are recommended for resolving contradictions in reported bioactivity data?

Advanced Research Question

  • Dose-response validation : Replicate experiments across multiple cell lines (e.g., H9c2 cardiomyocytes vs. primary cells) to rule out cell-type-specific effects .
  • Metabolic stability testing : Use hepatic microsomes to assess whether discrepancies arise from compound degradation .
  • Target engagement studies : Perform competitive binding assays or thermal shift profiling to confirm interaction with putative targets (e.g., mitochondrial complex I) .

How can the mechanism of action be elucidated for this compound?

Advanced Research Question

  • Proteomics : Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
  • Molecular docking : Use AutoDock Vina to model interactions with targets like ATP-binding cassettes or cytochrome P450 enzymes .
  • Knockout models : CRISPR-Cas9-engineered cell lines to validate target necessity (e.g., CYP2D6 for metabolic activation) .

What crystallographic software and parameters are essential for structural analysis?

Advanced Research Question

  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) and a CCD detector for high-resolution datasets .
  • Refinement : SHELXL for small-molecule structures; apply TWIN/BASF commands for twinned crystals .
  • Validation : Check R-factors (R₁ < 0.05) and Flack parameter for enantiopurity .

How should researchers address the lack of toxicological and ADME data?

Advanced Research Question

  • In silico predictions : Use SwissADME to estimate logP, blood-brain barrier permeability, and CYP inhibition .
  • In vitro assays :
    • Cytotoxicity : MTT assays on HEK293 or HepG2 cells .
    • Plasma stability : Incubate compound in human plasma (37°C, 24 hrs) and quantify via LC-MS .

What are the formulation challenges for improving solubility and bioavailability?

Advanced Research Question

  • Co-solvent systems : Test PEG-400/water or β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce ester or phosphate groups at the chromene carbonyl to enhance aqueous solubility .

How can ecological impacts be assessed during disposal?

Basic Research Question

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to evaluate mineralization in activated sludge .
  • Photodegradation : Expose to UV light (254 nm) and monitor degradation via HPLC-MS .

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